molecular formula C13H17N3O B2909046 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006323-17-6

4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2909046
CAS No.: 1006323-17-6
M. Wt: 231.299
InChI Key: HAPKSPUBXRDAHO-UHFFFAOYSA-N
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Description

4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline ( 1006323-17-6) is a high-purity chemical intermediate with a molecular formula of C13H17N3O and a molecular weight of 231.29 . This compound features a unique molecular architecture that integrates an aniline moiety connected via an ether linkage to a 1-ethyl-5-methyl-pyrazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . Its primary research application lies in its role as a key building block for the synthesis of more complex molecules. The presence of both a primary aromatic amine and a substituted pyrazole ring in a single molecule provides two distinct sites for chemical modification, allowing researchers to create diverse compound libraries. This aniline derivative is particularly useful in the development of potential pharmacologically active compounds, as the structural features are common in molecules with known biological activity. Related pyrazole-aniline hybrids and analogous structures have been documented in scientific literature for their potential applications, underscoring the research value of this chemical class . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16-10(2)11(8-15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKSPUBXRDAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)COC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 4-chloroaniline with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable case study demonstrated that a related pyrazole compound effectively reduced tumor size in animal models through apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in preclinical models where it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
  • Neuroprotective Properties : Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways, which are critical in conditions like Alzheimer's disease .

Agricultural Science

  • Pesticidal Activity : The compound has been investigated for its potential use as a pesticide. Laboratory studies have shown that it exhibits significant insecticidal activity against common agricultural pests, making it a candidate for development into eco-friendly pest control agents .
  • Herbicidal Properties : In addition to its insecticidal effects, this compound has shown promise as a herbicide. Field trials indicated effective weed control while minimizing damage to crops, highlighting its potential for sustainable agricultural practices .

Materials Science

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
  • Nanotechnology Applications : Recent studies have explored the use of this pyrazole derivative in the fabrication of nanomaterials. Its unique chemical characteristics allow it to act as a stabilizing agent in nanoparticle synthesis, which is crucial for applications in drug delivery systems and catalysis .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer ActivityReduced tumor size in animal models
Anti-inflammatory EffectsDecreased inflammation markers in preclinical studies
Neuroprotective PropertiesModulated oxidative stress pathways
Agricultural SciencePesticidal ActivitySignificant insecticidal effects on agricultural pests
Herbicidal PropertiesEffective weed control with minimal crop damage
Materials SciencePolymer ChemistryImproved thermal stability and mechanical strength
Nanotechnology ApplicationsStabilizing agent for nanoparticle synthesis

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the parasite. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name Heterocycle Type Substituents on Heterocycle Linker to Aniline Molecular Weight Key Features/Applications
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline (Target) Pyrazole 1-Ethyl, 5-methyl Methoxy ~208.14* Potential pharmacological scaffold
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline (EN300-232646) Pyrazole 1-Ethyl, no methyl Methoxy 208.14 Structural isomer with differing substituent positions
2-[2-(3-Methyl-1H-pyrazol-1-yl)ethoxy]aniline Pyrazole 3-Methyl Ethoxy Not reported Longer linker may enhance flexibility
4-(5-Methyl-1H-tetrazol-1-yl)aniline Tetrazole 5-Methyl Direct bond Not reported Higher nitrogen content; used in medicinal chemistry
4-(1H-Imidazol-1-yl)aniline Imidazole None Direct bond 133.16 Increased basicity; broader biological targets
4-Chloro-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Patent Example) Pyridine 6-Trifluoromethyl Direct bond Not reported Enhanced lipophilicity; agrochemical applications

*Molecular weight inferred from analogous entries in .

Impact of Heterocycle Type

  • Pyrazole (Target) : Features two adjacent nitrogen atoms, contributing to moderate acidity and hydrogen-bonding capability. Pyrazoles are common in kinase inhibitors due to their ability to mimic purine scaffolds .
  • Tetrazole : Contains four nitrogen atoms, increasing polarity and metabolic stability. Often used as a bioisostere for carboxylic acids .
  • Imidazole: Non-adjacent nitrogen atoms enhance basicity (pKa ~7), making it suitable for targeting heme-containing enzymes or GPCRs .
  • Pyridine : Aromatic six-membered ring with one nitrogen atom; less basic than pyrazole but improves solubility in polar solvents .

Substituent Effects

  • Ethyl vs.
  • Trifluoromethyl (Patent Example) : Electron-withdrawing groups like CF₃ enhance lipophilicity and oxidative stability, critical for agrochemicals .

Linker Modifications

  • Methoxy vs.
  • Direct Bonding (Tetrazole/Imidazole Analogues) : Reduces molecular flexibility, which may limit binding to certain targets but improve metabolic stability .

Pharmacological and Industrial Relevance

  • Pyrazole Derivatives : The target compound’s pyrazole scaffold is prevalent in COX-2 inhibitors and antifungal agents. Substituent positions influence potency and off-target effects .
  • Tetrazole Analogues : Used in antihypertensive drugs (e.g., Losartan derivatives) due to their ability to mimic carboxylate groups .
  • Imidazole Derivatives : Found in antifungals (e.g., Ketoconazole) and antihistamines, leveraging their basicity for target engagement .

Structural Characterization Tools

Crystallographic data for such compounds are often resolved using SHELXL () and visualized via WinGX/ORTEP (). These tools provide precise bond parameters critical for comparing steric and electronic profiles with analogues.

Biological Activity

4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aniline moiety with a pyrazole ring, offering a platform for diverse biological interactions.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1006323-17-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures. Purification methods include recrystallization and column chromatography .

Antiparasitic Activity

Recent studies indicate that this compound exhibits significant antileishmanial and antimalarial properties. The mechanism of action is primarily attributed to its inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of certain parasites .

Table 1: Antiparasitic Activity Data

CompoundTarget ParasiteIC50 (µM)Mechanism of Action
This compoundLeishmania spp.12.50DHFR Inhibition
Other Pyrazole DerivativesPlasmodium falciparum3.79DHFR Inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cell lines. It demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast cancer)42.30
Similar Pyrazole DerivativeHep2 (Laryngeal cancer)3.25

The biological activity of this compound is largely due to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Pathways : The binding to DHFR prevents the reduction of dihydrofolate to tetrahydrofolate, inhibiting DNA synthesis in parasites.
  • Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through mechanisms that may involve the modulation of various signaling pathways related to cell survival and proliferation .

Case Studies

A study focused on the optimization of pyrazole derivatives highlighted the promising activity of compounds similar to this compound against resistant strains of Plasmodium falciparum, demonstrating its potential in developing new antimalarial therapies .

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